molecular formula C24H21N3O3 B11454178 Ethyl 3-{[(8-hydroxyquinolin-7-yl)(pyridin-3-yl)methyl]amino}benzoate

Ethyl 3-{[(8-hydroxyquinolin-7-yl)(pyridin-3-yl)methyl]amino}benzoate

Cat. No.: B11454178
M. Wt: 399.4 g/mol
InChI Key: FAXDYHYYJZFJIL-UHFFFAOYSA-N
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Description

Ethyl 3-{[(8-hydroxyquinolin-7-yl)(pyridin-3-yl)methyl]amino}benzoate is a complex organic compound that incorporates multiple functional groups, including a quinoline moiety, a pyridine ring, and an ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[(8-hydroxyquinolin-7-yl)(pyridin-3-yl)methyl]amino}benzoate typically involves multi-step organic reactions. One common method involves the condensation of 8-hydroxyquinoline with pyridine-3-carbaldehyde, followed by the reaction with ethyl 3-aminobenzoate under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(8-hydroxyquinolin-7-yl)(pyridin-3-yl)methyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while nucleophilic substitution of the ester group can produce amides .

Scientific Research Applications

Ethyl 3-{[(8-hydroxyquinolin-7-yl)(pyridin-3-yl)methyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-{[(8-hydroxyquinolin-7-yl)(pyridin-3-yl)methyl]amino}benzoate involves its ability to interact with biological molecules through hydrogen bonding, metal chelation, and π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The molecular targets and pathways involved include metal ion transporters, DNA intercalation, and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-{[(8-hydroxyquinolin-7-yl)(pyridin-3-yl)methyl]amino}benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

ethyl 3-[[(8-hydroxyquinolin-7-yl)-pyridin-3-ylmethyl]amino]benzoate

InChI

InChI=1S/C24H21N3O3/c1-2-30-24(29)17-6-3-9-19(14-17)27-21(18-8-4-12-25-15-18)20-11-10-16-7-5-13-26-22(16)23(20)28/h3-15,21,27-28H,2H2,1H3

InChI Key

FAXDYHYYJZFJIL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(C2=CN=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O

Origin of Product

United States

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